molecular formula C14H20O2 B13817533 Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate CAS No. 30316-15-5

Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate

Cat. No.: B13817533
CAS No.: 30316-15-5
M. Wt: 220.31 g/mol
InChI Key: CBXSIOGUXFIPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate is an organic compound that belongs to the ester family It is characterized by its aromatic ring substituted with two methyl groups and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate typically involves esterification reactions. One common method is the reaction of 4-(2,5-dimethylphenyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 4-(2,5-dimethylphenyl)-2-methylbutanoic acid.

    Reduction: 4-(2,5-dimethylphenyl)-2-methylbutanol.

    Substitution: Products such as 4-(2,5-dimethylphenyl)-2-methylbutanoate derivatives with nitro or halogen groups.

Scientific Research Applications

Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dimethylphenyl)-2-methylbutanoate
  • Methyl 4-(2,6-dimethylphenyl)-2-methylbutanoate
  • Methyl 4-(3,5-dimethylphenyl)-2-methylbutanoate

Uniqueness

Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

30316-15-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate

InChI

InChI=1S/C14H20O2/c1-10-5-6-11(2)13(9-10)8-7-12(3)14(15)16-4/h5-6,9,12H,7-8H2,1-4H3

InChI Key

CBXSIOGUXFIPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.